(6-Fluoro-1-benzofuran-7-yl)boronic acid
Description
(6-Fluoro-1-benzofuran-7-yl)boronic acid is an organoboron compound featuring a benzofuran scaffold substituted with a fluorine atom at position 6 and a boronic acid group at position 7. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their aromatic rigidity, which enhances binding affinity to biological targets and stabilizes molecular interactions . Boronic acids, in general, exhibit unique reactivity with diols and nucleophiles, making them valuable in sensing, drug design, and catalysis .
Properties
IUPAC Name |
(6-fluoro-1-benzofuran-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZWANANJAQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1-benzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1-benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the benzofuran ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-Fluoro-1-benzofuran-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluoro-1-benzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the fluorine atom can influence the electronic properties of the benzofuran ring .
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
- Phenanthren-9-yl boronic acid : A polycyclic aromatic boronic acid with demonstrated sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells). Its planar structure enhances intercalation with biomolecular targets, contrasting with the benzofuran system’s fused heterocyclic ring .
- 6-Hydroxynaphthalen-2-yl boronic acid : Features a naphthalene core with a hydroxyl group, improving solubility and hydrogen-bonding capacity compared to the fluorine-substituted benzofuran derivative. Both compounds show antiproliferative activity, but the hydroxyl group may modulate target selectivity .
- (2-(Ethoxycarbonyl)furan-3-yl)boronic acid: A furan-based analog with an ethoxycarbonyl substituent (structural similarity: 0.74 to benzofuran derivatives).
Table 1: Structural and Electronic Comparison
Acidity (pKa) and Reactivity
- Fluorine Substituent Effects: Fluorine’s electron-withdrawing nature typically lowers pKa by stabilizing the boronate conjugate base. However, in 2,6-diarylphenylboronic acids, through-space effects dominate, leading to similar pKa values across fluorinated and non-fluorinated analogs. This balance between acid and conjugate base stabilization is critical for applications requiring pH-sensitive binding .
- 3-AcPBA and 4-MCPBA : These phenylboronic acids exhibit pKa values higher than physiological pH (~8–9), limiting their utility in glucose sensing. In contrast, fluorinated benzofuran derivatives may achieve lower pKa values, enhancing diol-binding efficiency at physiological conditions .
Table 2: pKa and Binding Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
